molecular formula C17H28O4 B1255139 Dicyclohexyl pentanedioate

Dicyclohexyl pentanedioate

Cat. No.: B1255139
M. Wt: 296.4 g/mol
InChI Key: QMHOJBZGLTYRED-UHFFFAOYSA-N
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Description

Dicyclohexyl pentanedioate (C₁₇H₂₈O₄, molecular weight: 296.4 g/mol) is an ester compound comprising two cyclohexyl groups linked to a pentanedioic acid backbone. Its IUPAC InChIKey (QMHOJBZGLTYRED-UHFFFAOYSA-N) confirms the stereochemical arrangement, while its 2D/3D structural data highlight a rigid, sterically hindered conformation due to the cyclohexyl substituents . This compound, also known as dicyclohexyl glutarate, is hypothesized to function as a plasticizer or solvent in polymer formulations, leveraging its ester functionalities and thermal stability. Its structural rigidity and hydrophobic nature make it suitable for applications requiring resistance to degradation under high-temperature conditions .

Properties

Molecular Formula

C17H28O4

Molecular Weight

296.4 g/mol

IUPAC Name

dicyclohexyl pentanedioate

InChI

InChI=1S/C17H28O4/c18-16(20-14-8-3-1-4-9-14)12-7-13-17(19)21-15-10-5-2-6-11-15/h14-15H,1-13H2

InChI Key

QMHOJBZGLTYRED-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)CCCC(=O)OC2CCCCC2

Synonyms

dicyclohexyl glutarate
glutaric acid dicyclohexyl ester
pentanedioic acid dicyclohexyl exte

Origin of Product

United States

Comparison with Similar Compounds

Thermal and Chemical Stability

  • This compound shares high thermal stability with dicyclohexylmethane and dicyclohexyl phthalate, making it viable for high-temperature processes. However, its ester groups render it more polar than dicyclohexylmethane, limiting compatibility with non-polar polymers .
  • Dicyclohexyl phthalate outperforms pentanedioate in aromatic polymer systems (e.g., PVC) due to phthalic acid’s planar structure, whereas pentanedioate’s aliphatic chain may enhance flexibility in aliphatic polymers .

Toxicity and Environmental Impact

  • All dicyclohexyl compounds exhibit ecological persistence due to their hydrophobic cyclohexyl groups, complicating biodegradation .
  • Unlike industrial dicyclohexyl derivatives, GC4419 and related macrocyclic SOD mimetics demonstrate dose-limiting systemic toxicity (e.g., maximum tolerated dose: 0.35 mg/kg in humans), restricting therapeutic use despite potent antioxidant activity .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for Dicyclohexyl pentanedioate, and how can researchers optimize reaction yields?

  • Methodological Answer : Synthesis typically involves esterification of pentanedioic acid with cyclohexanol under acidic catalysis. Key parameters include:

  • Using anhydrous conditions to minimize hydrolysis .
  • Optimizing molar ratios (e.g., 1:2.2 for pentanedioic acid:cyclohexanol) to favor ester formation.
  • Employing Dean-Stark traps for azeotropic water removal to shift equilibrium .
  • Post-synthesis purification via fractional distillation or column chromatography to isolate high-purity product.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested per JIS T 8116) and chemical safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of vapors .
  • Storage : Store in airtight containers at 4°C to prevent degradation; avoid exposure to peroxides or strong oxidizers .

Q. Which physicochemical properties of this compound are most relevant for experimental design?

  • Methodological Answer : Key properties include:

  • Melting Point : 58–64°C (critical for determining phase behavior in reactions) .
  • Hydrophobicity : LogP ~0.52 (informs solvent selection for solubility studies) .
  • Thermal Stability : Decomposes above 150°C; avoid prolonged heating in open systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer :

  • Contradiction Analysis : Discrepancies may arise from impurity levels or measurement techniques (e.g., DSC vs. TGA). Steps to address:

Replicate studies under controlled conditions (e.g., inert atmosphere vs. ambient air) .

Compare decomposition kinetics using isothermal and non-isothermal methods .

Validate purity via NMR or HPLC before testing .

Q. What advanced analytical techniques are recommended for characterizing this compound in complex matrices?

  • Methodological Answer :

  • Purity Analysis : High-resolution mass spectrometry (HRMS) or 13C^{13}\text{C}-NMR to confirm ester bond integrity .
  • Quantitative Analysis : Reverse-phase HPLC with UV detection (λ = 210–240 nm) for trace quantification .
  • Degradation Studies : FT-IR spectroscopy to monitor ester hydrolysis or oxidation byproducts .

Q. How can this compound be utilized in polymer synthesis while mitigating side reactions?

  • Methodological Answer :

  • Application Strategy : Use as a plasticizer or crosslinking agent in polyesters. Key considerations:
  • Pre-dry monomers to <50 ppm moisture to prevent ester hydrolysis .
  • Optimize catalyst systems (e.g., Ti(IV) alkoxides) to enhance reaction selectivity .
  • Monitor molecular weight distribution via GPC to detect unintended branching .

Data Contradiction and Validation

Q. How should researchers validate conflicting data on the environmental persistence of this compound?

  • Methodological Answer :

  • Experimental Design :

Conduct biodegradation assays under OECD 301B guidelines (aerobic aqueous conditions) .

Compare hydrolysis rates at pH 3, 7, and 10 to assess pH-dependent stability .

Use 14C^{14}\text{C}-labeled analogs to track mineralization pathways .

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